molecular formula C12H18BrNS B7809203 N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine

N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine

Cat. No.: B7809203
M. Wt: 288.25 g/mol
InChI Key: OSBVISRZYQMJCH-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine is a chemical compound that features a bromothiophene moiety attached to a cyclohexanamine structure. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activity.

Synthetic Routes and Reaction Conditions:

  • Bromination of Thiophene: The synthesis begins with the bromination of thiophene to produce 5-bromothiophene.

  • Formation of the Amine: The amine group is introduced through a nucleophilic substitution reaction, where 5-bromothiophene reacts with 2-methylcyclohexan-1-amine under suitable conditions.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Derivatives with different substituents replacing the bromine atom

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It may be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.

  • Industry: It can be used in the production of materials, such as polymers and semiconductors.

Mechanism of Action

The mechanism by which N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine is unique due to its cyclohexanamine structure, which differentiates it from other bromothiophene derivatives. This structural feature may confer distinct chemical and biological properties.

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Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNS/c1-9-4-2-3-5-11(9)14-8-10-6-7-12(13)15-10/h6-7,9,11,14H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBVISRZYQMJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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